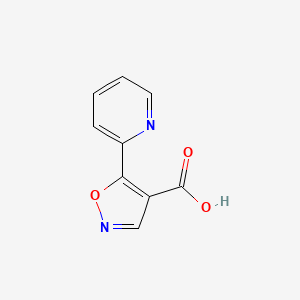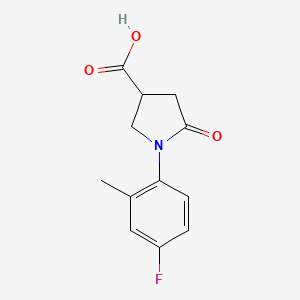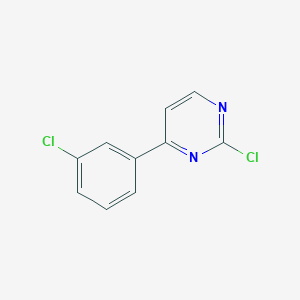
5-Pyridin-2-ylisoxazole-4-carboxylic acid
Übersicht
Beschreibung
5-Pyridin-2-ylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Further structural analysis would require more specific data such as X-ray diffraction or NMR spectroscopy results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 190.16 . Additional physical and chemical properties such as melting point, boiling point, and solubility would require more specific data.Wirkmechanismus
The mechanism of action of 5-Pyridin-2-ylisoxazole-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of enzymes, such as DNA topoisomerase and histone deacetylase. This compound has also been shown to induce the expression of p53, a tumor suppressor protein, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Additionally, this compound has been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
5-Pyridin-2-ylisoxazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield. Additionally, this compound is stable under various conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. Additionally, this compound has poor bioavailability, which limits its potential applications in drug discovery.
Zukünftige Richtungen
There are several future directions for the research on 5-Pyridin-2-ylisoxazole-4-carboxylic acid. One potential application of this compound is in the development of anticancer drugs. Further studies are needed to investigate the mechanism of action of this compound and its potential as a therapeutic agent for cancer. Additionally, this compound has potential applications in the development of antiviral and antimicrobial agents. Further studies are needed to investigate the efficacy of this compound against various viruses and bacteria. Finally, this compound has potential applications in materials science, such as the development of fluorescent sensors and catalysts. Further studies are needed to explore the potential applications of this compound in materials science.
Conclusion:
In conclusion, this compound is a versatile building block that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has been extensively studied for its potential applications in drug discovery, and it has been reported to exhibit anticancer, antiviral, and antimicrobial activities. The synthesis of this compound is easy, and it has a high yield. However, this compound has some limitations for lab experiments, including poor solubility and bioavailability. There are several future directions for the research on this compound, including the development of anticancer, antiviral, and antimicrobial agents, as well as the exploration of its potential applications in materials science.
Wissenschaftliche Forschungsanwendungen
5-Pyridin-2-ylisoxazole-4-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been reported to have antiviral activity against HIV and herpes simplex virus. This compound has also been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)6-5-11-14-8(6)7-3-1-2-4-10-7/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQQVCGFKYOZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)


![3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3174649.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine](/img/structure/B3174659.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B3174661.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine](/img/structure/B3174666.png)



